Cefazedone
Overview
Description
Cefazedone is a first-generation cephalosporin antibiotic. It is a semisynthetic compound with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The chemical formula of this compound is C18H15Cl2N5O5S3, and it has a molar mass of 548.43 g/mol . This antibiotic is primarily used to treat bacterial infections by inhibiting bacterial cell wall synthesis.
Mechanism of Action
Target of Action
Cefazedone, a semisynthetic first-generation cephalosporin , primarily targets the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
This compound acts by binding to and inactivating the PBPs . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of cell wall synthesis leads to osmotic instability and eventually results in bacterial cell death .
Biochemical Pathways
The inhibition of cell wall synthesis in bacteria triggers a cascade of events leading to cell lysis and death .
Pharmacokinetics
A study on intravenous this compound sodium in patients with community-acquired pneumonia reported the following pharmacokinetic parameters :
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death . This results in the effective elimination of bacterial pathogens, contributing to the resolution of bacterial infections .
Biochemical Analysis
Biochemical Properties
Cefazedone interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, crucial components of the bacterial cell wall .
Cellular Effects
This compound exerts its bactericidal effects by inhibiting cell wall synthesis in bacteria . It binds to PBPs located inside the bacterial cell wall, leading to the weakening of the cell wall and ultimately causing the bacterial cell to lyse or burst due to osmotic pressure .
Molecular Mechanism
The mechanism of action of this compound involves binding to and inactivating PBPs located on the inner membrane of the bacterial cell wall . This interaction disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall, leading to cell lysis .
Temporal Effects in Laboratory Settings
This suggests that laboratory monitoring may not be necessary until patients have received at least 2 to 3 weeks of this compound .
Metabolic Pathways
Like other cephalosporins, it is likely to be involved in the metabolism of endogenous and exogenous substances .
Transport and Distribution
It is known that the dose and timing of administration are major determinants in any possible interaction of similar cephalosporins .
Subcellular Localization
It is known to bind to PBPs located on the inner membrane of the bacterial cell wall , suggesting that it localizes to the bacterial cell wall where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefazedone involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) and 3,5-dichloropyridine acetic acid. These react in the presence of an anhydrating agent to form an intermediate product. This intermediate then reacts with 2-mercapto-5-methyl-1,3,4-thiadiazole under nitrogen protection at temperatures between 50 to 90 degrees Celsius. The resulting mixture is purified, and the pH is adjusted to 1-3 using an inorganic acid to precipitate this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often converted to its sodium salt form for better solubility and stability .
Chemical Reactions Analysis
Types of Reactions
Cefazedone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the molecule.
Reduction: Reduction reactions can affect the nitro groups present in the structure.
Substitution: Substitution reactions can occur at the chlorine atoms or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or hydroxylamines .
Scientific Research Applications
Cefazedone has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of cephalosporins.
Biology: Employed in studies of bacterial resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections.
Industry: Utilized in the development of new antibiotics and in quality control processes .
Comparison with Similar Compounds
Similar Compounds
Cefazedone is similar to other first-generation cephalosporins such as:
Uniqueness
Compared to these compounds, this compound has unique structural features, such as the presence of a thiadiazole ring and dichloropyridine acetic acid moiety. These structural differences contribute to its specific spectrum of activity and pharmacokinetic properties .
Properties
IUPAC Name |
(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLCNEGVSVJLDN-MLGOLLRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63521-15-3 (mono-hydrochloride salt) | |
Record name | Cefazedone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50204733 | |
Record name | Cefazedone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56187-47-4 | |
Record name | Cefazedone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56187-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefazedone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefazedone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13778 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefazedone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFAZEDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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